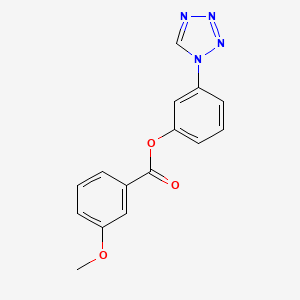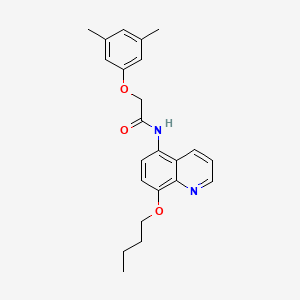![molecular formula C19H17BrN2O3 B11328569 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11328569.png)
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, an oxazole ring, and a benzamide moiety, making it a versatile molecule for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl group and the benzamide moiety. Common reagents used in these reactions include bromine, isopropanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazole ring play crucial roles in binding to target proteins, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide
- N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide
- N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide stands out due to the presence of the bromophenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where bromine’s reactivity and properties are advantageous.
Propiedades
Fórmula molecular |
C19H17BrN2O3 |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12(2)24-16-9-5-14(6-10-16)19(23)21-18-11-17(22-25-18)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,23) |
Clave InChI |
CKFNANCLIFCHRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-6-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328492.png)
![N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11328495.png)


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11328510.png)
![5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11328511.png)
![2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11328526.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11328529.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11328530.png)
![(5Z)-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11328548.png)

![3-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11328562.png)
![N-(2,3-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328576.png)

